4-Ethoxy-1,3,5-triazin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8N4O |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
4-ethoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C5H8N4O/c1-2-10-5-8-3-7-4(6)9-5/h3H,2H2,1H3,(H2,6,7,8,9) |
InChI Key |
RQACPMAJDILPQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=NC(=N1)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethoxy 1,3,5 Triazin 2 Amine and Its Derivatives
Synthesis from Cyanuric Chloride Precursors
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a fundamental building block for synthesizing a variety of 1,3,5-triazine (B166579) derivatives due to its cost-effectiveness, commercial availability, and the ease with which its three chlorine atoms can be substituted in a stepwise manner. nih.gov The reactivity of the chlorine atoms on the triazine ring allows for controlled, sequential reactions with various nucleophiles. ppm.edu.pl
Nucleophilic Substitution Reactions with Ethanol (B145695) and Amines
The synthesis of 4-Ethoxy-1,3,5-triazin-2-amine from cyanuric chloride involves sequential nucleophilic substitution reactions. The first step is the reaction of cyanuric chloride with ethanol to replace one of the chlorine atoms with an ethoxy group. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting intermediate is 2,4-dichloro-6-ethoxy-1,3,5-triazine (B97592).
Following the introduction of the ethoxy group, the next step involves the reaction with an amine to introduce the amino group. The differential reactivity of the remaining chlorine atoms allows for this selective substitution. Generally, the first chlorine atom is the most reactive, and its replacement with an electron-donating group like an ethoxy group can modulate the reactivity of the other two positions.
The general order of nucleophilic substitution reactivity on the cyanuric chloride ring is often cited, with amines typically being more reactive than alcohols. However, the reaction conditions can be controlled to favor the desired substitution pattern. For instance, lower temperatures favor the monosubstitution of cyanuric chloride with an alcohol.
Stepwise Substitution Approaches
The synthesis of asymmetrically substituted triazines like this compound relies heavily on a stepwise substitution strategy. The reactivity of the chlorine atoms in cyanuric chloride is temperature-dependent, a property that is exploited to control the degree of substitution. Typically, the first chlorine atom can be replaced at a low temperature (e.g., 0-5°C), the second at a moderately higher temperature (e.g., room temperature to 50°C), and the third at an even higher temperature (e.g., 90-100°C). ycmou.ac.in
This temperature-controlled, stepwise approach allows for the sequential introduction of different nucleophiles. In the case of this compound, the first step would be the reaction of cyanuric chloride with one equivalent of ethanol at a low temperature to yield 2,4-dichloro-6-ethoxy-1,3,5-triazine. Subsequently, this intermediate is reacted with ammonia (B1221849) or a primary amine at a controlled, higher temperature to replace one of the remaining chlorine atoms, yielding the desired product. The order of addition of the nucleophiles is crucial and is determined by their relative reactivity and the desired final product. Studies have shown that the preferential order of incorporation of different nucleophiles can be alcohol > thiol > amine, although this can be influenced by reaction conditions. nih.gov
Optimization of Reaction Conditions: Temperature, Pressure, and Reaction Time
The optimization of reaction conditions is critical for achieving high yields and purity of this compound. Key parameters that are manipulated include temperature, pressure, and reaction time.
| Parameter | Effect on Reaction | Optimized Conditions |
| Temperature | Controls the rate and selectivity of substitution. Lower temperatures favor monosubstitution, while higher temperatures are required for di- and tri-substitution. ycmou.ac.in | The initial reaction with ethanol is often conducted at 0–5°C to ensure monosubstitution. Subsequent amination is performed at a higher, controlled temperature. |
| Pressure | While many syntheses are conducted at atmospheric pressure, elevated pressures can be used to increase the reaction rate, particularly in industrial settings. ycmou.ac.in | For laboratory-scale synthesis, atmospheric pressure is typically sufficient. Industrial processes may utilize higher pressures to enhance throughput. |
| Reaction Time | The duration of the reaction is optimized to ensure complete conversion of the starting materials while minimizing the formation of byproducts. | Reaction times are determined by monitoring the progress of the reaction, often through techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.gov |
The choice of base is also a critical factor. Bases such as sodium carbonate, sodium hydroxide (B78521), or tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) are commonly used to neutralize the HCl formed during the substitution reaction. dtic.mil The solvent system, which can range from acetone (B3395972) to tetrahydrofuran (B95107) (THF) or 1,4-dioxane, also plays a significant role in the reaction's outcome. ppm.edu.pl
Industrial Production Methodologies: Continuous Flow Reactors and Purification Techniques
For the large-scale production of this compound and its derivatives, industrial methodologies often employ continuous flow reactors. These systems offer several advantages over traditional batch reactors, including enhanced heat and mass transfer, improved reaction control, and increased safety and scalability. In a continuous flow setup, reagents are continuously fed into a reactor where they mix and react, and the product is continuously removed. researchgate.net This allows for precise control over reaction parameters like temperature and residence time, leading to higher yields and purity.
Purification of the final product on an industrial scale is crucial to meet quality standards. Common purification techniques include:
Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, causing the pure product to crystallize out.
Filtration: After crystallization, the solid product is separated from the liquid mother liquor by filtration.
Washing: The filtered product is often washed with a solvent to remove any remaining impurities.
Drying: The purified product is dried under vacuum to remove any residual solvent.
For large-scale operations, techniques like centrifugal chromatography or fractional crystallization may also be employed to achieve high purity.
Alternative Synthetic Routes
While the stepwise substitution of cyanuric chloride is the most common route, alternative synthetic methodologies have been explored to improve efficiency and reduce the number of reaction steps.
One-Pot Synthesis Approaches
For the synthesis of this compound, a one-pot approach could involve the sequential addition of ethanol and then an amine to a solution of cyanuric chloride under carefully controlled temperature conditions. A study on the one-pot synthesis of related triazines demonstrated the feasibility of reacting cyanuric chloride with multiple nucleophiles in a single pot by carefully controlling the reaction temperature and the order of nucleophile addition. krisp.org.za For instance, a one-pot reaction can be carried out at 0°C with cyanuric chloride and all nucleophiles added simultaneously, followed by the addition of a base. nih.gov
Another one-pot method involves the reaction of cyanuric chloride with dimethyl malonate and an alkali, followed by reaction with ammonia water, and subsequent steps to yield 2-amino-4-methoxy-6-methyl-1,3,5-triazine, showcasing the versatility of one-pot methods for creating substituted triazines. google.com Microwave-assisted one-pot synthesis has also been developed for the rapid synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines from cyanoguanidine, aromatic aldehydes, and cyclic amines. researchgate.net These approaches highlight the potential for developing more streamlined and efficient syntheses of this compound.
Synthesis via Thiadiazoline Ring Opening and Desulfurization
The synthesis of triazine derivatives can be achieved through various methods, including the ring opening and desulfurization of thiadiazoline precursors. While direct evidence for the synthesis of this compound through this specific pathway is not extensively detailed in the provided search results, the general principle involves the transformation of a five-membered thiadiazole ring into a six-membered triazine ring. This process often includes the removal of a sulfur atom (desulfurization) and rearrangement of the molecular structure. For instance, pyrolytic desulfurization has been noted in the ring contraction of 1,2,4-triazino[3,4-b]-1,3,4-thiadiazin-4-ones to form pyrazolo[5,1-c]-1,2,4-triazin-4-ones. rsc.org The 1,2,5-thiadiazole (B1195012) ring system can undergo ring cleavage and desulfurization to yield 1,2-diamino compounds. thieme-connect.de
Condensation and Ring-Closing Reactions for Triazine Core Assembly
A primary and versatile method for constructing the 1,3,5-triazine core is through condensation and ring-closing reactions. A common starting material for this approach is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. mdpi.comnih.gov The chlorine atoms on cyanuric chloride can be sequentially substituted by nucleophiles in a controlled manner, taking advantage of the decreasing reactivity of the triazine ring with each substitution. mdpi.comnih.gov
The synthesis often involves a stepwise reaction. For example, to introduce an ethoxy group and an amino group, cyanuric chloride can first be reacted with an alcohol, like ethanol, to form an alkoxy-substituted chloro-triazine intermediate. This intermediate is then reacted with an amine to yield the desired alkoxy-amino-triazine. jst.go.jpjst.go.jp This pathway is often preferred because alkoxy-substituted chloro-triazines exhibit higher reactivity towards amine nucleophiles compared to the corresponding amine-substituted chloro-triazines' reactivity towards alcohols. jst.go.jp
Another approach involves the cyclotrimerization of nitriles. This method can produce both symmetrical and asymmetrical triazine rings through the Lewis acid-catalyzed nucleophilic attack of a nitrogen atom from one nitrile group onto the carbon atom of another. nih.gov Additionally, condensation reactions, such as the Knoevenagel condensation, can be employed to modify substituents on a pre-existing triazine core. researchgate.net For instance, 2,4,6-trimethyl-1,3,5-triazine (B3029894) can react with benzaldehyde (B42025) to form 2,4,6-tri((E)-styryl)-1,3,5-triazine. researchgate.net
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the synthesis of 1,3,5-triazine derivatives, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and suppression of side product formation. clockss.orgmdpi.com
This technique has been successfully applied to various synthetic strategies for triazines. For instance, microwave irradiation can facilitate the three-component reaction of cyanoguanidine, aromatic aldehydes, and cyclic amines to produce dihydrotriazines, which are then converted to the final triazine products. researchgate.netmonash.edu This method has been used to generate a library of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines. researchgate.net
Microwave assistance is also effective in the final condensation step to produce target compounds, often with yields exceeding 50% in a matter of minutes. mdpi.com For example, the synthesis of certain 1,3,5-triazines with an indole (B1671886) motif has been successfully achieved using microwave irradiation in the presence of a mild alkaline agent like potassium carbonate. mdpi.com The application of microwave heating has been shown to reduce reaction times by a factor of 60 to 300 compared to conventional thermal conditions for the synthesis of 3-heterocyclic-1,2,4-triazines. clockss.org
Synthesis of Specific Ethoxy-Triazine Derivatives
Preparation of 4-Chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine Derivatives
The synthesis of 4-Chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine and its derivatives typically starts from cyanuric chloride. unipi.it A general procedure involves the sequential substitution of the chlorine atoms. First, an ethoxy group is introduced by reacting cyanuric chloride with ethanol. The resulting 2,4-dichloro-6-ethoxy-1,3,5-triazine then reacts with cyclopentylamine (B150401) to yield 4-Chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine. unipi.it
This intermediate, 4-Chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine, serves as a crucial building block for further derivatization. unipi.itnih.gov For example, it can be reacted with various amines, such as morpholine (B109124) or piperazine (B1678402), in the presence of a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N) in a solvent like tetrahydrofuran (THF), often under reflux conditions. unipi.itnih.gov This final substitution step yields a variety of N-cyclopentyl-4-ethoxy-6-(substituted)-1,3,5-triazin-2-amine derivatives. unipi.it
Table 1: Synthesis of 4-Chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine Derivatives
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 2,4-dichloro-6-ethoxy-1,3,5-triazine | Cyclopentylamine | - | 4-Chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine | unipi.it |
| 4-Chloro-N-cyclopentyl-6-ethoxy-1,3,5-triazin-2-amine | Morpholine | DIPEA, reflux | N-Cyclopentyl-4-ethoxy-6-morpholino-1,3,5-triazin-2-amine | unipi.it |
Synthesis of Alkoxy-Amino-Triazine Derivatives via Alkoxy-Substituted Chloro-Triazine Intermediates
A highly effective strategy for the synthesis of alkoxy-amino-triazine derivatives involves the use of alkoxy-substituted chloro-triazine intermediates. jst.go.jpjst.go.jp This method leverages the stepwise nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (TCTAZ). jst.go.jpjst.go.jp The process typically involves two main steps:
Step 1: Alkoxylation. TCTAZ is first reacted with an alcohol in the presence of a base to form a monoalkoxy-dichloro-triazine or a dialkoxy-monochloro-triazine intermediate. The choice of base and reaction conditions can influence the degree of substitution. jst.go.jp
Step 2: Amination. The resulting alkoxy-substituted chloro-triazine intermediate is then reacted with an amine to replace the remaining chlorine atom(s) with amino groups. jst.go.jpjst.go.jp
This approach is generally favored over the alternative of first reacting TCTAZ with an amine and then an alcohol, because alkoxy-substituted chloro-triazines are more reactive towards amines than amino-substituted chloro-triazines are towards alcohols. jst.go.jp This method allows for the synthesis of a wide range of C₃- or Cₛ-symmetrical trisubstituted triazine molecules. jst.go.jp
Table 2: Synthesis of Alkoxy-amino-TAZ Derivatives from TCTAZ
| Entry | Alcohol (ROH) | Method | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | aH | A | 6wap, 7wap | 16, 12 | jst.go.jp |
| 2 | aH | B | 6wap | 14 | jst.go.jp |
| 5 | bH | A | 6wap | 25 | jst.go.jp |
| 6 | bH | B | 7wbp | 5 | jst.go.jp |
| 17 | eH | C | 7wep | 2 | jst.go.jp |
| 18 | fH | C | 7wfp | 5 | jst.go.jp |
Method A: Additive 1=collidine, Solvent 1=acetone, Additive 2=DIPEA, Solvent 2=CH₃CN. Method B: Additive 1=NaHCO₃, Solvent 1=CHCl₃ or THF. Method C: Additive 1=n-BuLi, Solvent 1=THF, no Additive 2, Solvent 2=CH₃CN. jst.go.jp
Chemical Reactivity and Mechanistic Studies of 4 Ethoxy 1,3,5 Triazin 2 Amine Systems
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone of 1,3,5-triazine (B166579) chemistry, particularly for derivatives bearing good leaving groups, such as halogens. glpbio.com The synthesis of substituted 1,3,5-triazines, including 4-Ethoxy-1,3,5-triazin-2-amine, often begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and proceeds through sequential, controlled nucleophilic substitution of its chlorine atoms. guidechem.com
The reactivity of the chlorine atoms on the triazine ring is exceptionally high, but it decreases with each successive substitution. This differential reactivity is crucial as it allows for the stepwise and selective introduction of different nucleophiles by carefully controlling the reaction temperature. nih.gov
First Substitution: The initial displacement of a chlorine atom from cyanuric chloride can be achieved at low temperatures, typically around 0°C.
Second Substitution: The replacement of the second chlorine atom generally requires ambient or room temperature.
Third Substitution: Driving the final substitution to completion often necessitates elevated temperatures, in the range of 70–100°C. nih.gov
This temperature-dependent reactivity enables the synthesis of a vast array of triazine derivatives with diverse functionalities. For instance, reacting cyanuric chloride first with an alkoxide (like ethoxide) at a low temperature, followed by a reaction with an amine at room temperature, allows for the preparation of chloro-alkoxy-amino-1,3,5-triazines. guidechem.com The relative reactivity of various nucleophiles with the chlorinated triazine core has also been explored. Studies involving competitive reactions with alcohols, thiols, and amines have been conducted to determine the preferential order of incorporation onto the triazine ring. tandfonline.com
The following table summarizes the general temperature conditions for the sequential substitution of chlorine atoms on a 1,3,5-triazine ring.
| Substitution Step | Typical Reaction Temperature | Product Type |
| First Chlorine Replacement | 0°C | Monosubstituted Triazine |
| Second Chlorine Replacement | Room Temperature (~20-25°C) | Disubstituted Triazine |
| Third Chlorine Replacement | Elevated Temperature (70-100°C) | Trisubstituted Triazine |
The mechanism for the replacement of a chlorine atom on the electron-deficient triazine ring is a classic SNAr pathway. This process involves a two-step addition-elimination sequence.
Nucleophilic Attack: A nucleophile (Nu:⁻) attacks one of the carbon atoms of the triazine ring that is bonded to a chlorine atom. This carbon is electrophilic due to the electron-withdrawing effect of both the attached chlorine and the ring nitrogen atoms. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.
Elimination of the Leaving Group: The aromaticity of the triazine ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group.
This addition-elimination mechanism is favored over an elimination-addition (benzyne-type) mechanism. The strong electron-withdrawing nature of the three ring nitrogens sufficiently activates the ring for nucleophilic attack, making the formation of a high-energy aryne intermediate unnecessary. nih.gov
Hydrolysis Pathways and Hydroxy Derivative Formation
The 1,3,5-triazine ring is generally sensitive to hydrolysis, a reaction that can compete with other nucleophilic aromatic substitutions if not carefully controlled. nih.gov In the context of halogenated ethoxy-triazines, hydrolysis involves the replacement of a chlorine atom with a hydroxyl group, leading to the formation of a hydroxy derivative. This transformation is a specific example of an SNAr reaction where water or a hydroxide (B78521) ion acts as the nucleophile.
This hydrolytic pathway is also relevant in the metabolic degradation of many triazine-based compounds, such as herbicides. For instance, the dechlorination of chloro-s-triazines to their corresponding hydroxy-triazine metabolites is a known metabolic process. acs.org This reaction can be catalyzed by enzymes, such as cytochrome P450s. acs.org The resulting hydroxy-triazines are often more polar and more readily excreted than their chlorinated precursors.
Oxidation and Reduction Reactions in Ethoxy-Triazine Chemistry
The oxidation and reduction chemistry of the 1,3,5-triazine ring is less common than its nucleophilic substitution reactions but plays a role in its electrochemical behavior and metabolic fate.
Reduction: The electron-deficient triazine ring can undergo reduction. Electrochemical studies on methoxy-triazine herbicides, which are structural analogs of ethoxy-triazines, have shown that these compounds can be reduced at mercury electrodes. uni.lu A proposed reduction mechanism in acidic media involves a four-electron process that includes the cleavage of the alkoxy group and the reduction of a >C=N– bond within the heterocyclic ring. uni.lu The metabolism of some triazine compounds can also involve reduction. For example, the degradation of the explosive RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) by certain anaerobic bacteria proceeds through an initial reduction of a nitro group to a nitroso group. nih.gov
The following table outlines the primary types of redox reactions observed in triazine systems.
| Reaction Type | Description | Example |
| Reduction | Gain of electrons, often involving the C=N bonds of the triazine ring or substituents. | Electrochemical reduction of alkoxy-triazines leading to ring bond cleavage. uni.lu |
| Oxidation | Loss of electrons, typically occurring on N-alkyl substituents. | Cytochrome P450-mediated N-dealkylation of triazine herbicides. acs.org |
Advanced Reaction Mechanisms Involving Triazines
Beyond substitution reactions, the unique electronic structure of the triazine ring enables it to participate in more complex cycloaddition reactions.
The 1,3,5-triazine ring, being electron-deficient, can function as a diene component in Inverse Electron Demand Diels-Alder (IEDDA) reactions. uni.lu This type of [4+2] cycloaddition is a powerful tool in synthetic chemistry for constructing new heterocyclic systems. In an IEDDA reaction, an electron-poor diene (the triazine) reacts with an electron-rich dienophile, such as an enamine or an ynamine.
The mechanism typically proceeds as follows:
A [4+2] cycloaddition occurs between the triazine (acting as an azadiene) and the dienophile.
The resulting bicyclic intermediate is usually unstable.
This intermediate undergoes a retro-Diels-Alder reaction, expelling a stable small molecule (like dinitrogen from 1,2,4-triazines or a nitrile from 1,3,5-triazines).
This sequence results in the formation of a new, stable heterocyclic ring, such as a pyrimidine (B1678525) or a pyridine (B92270) derivative.
The application of triazines in IEDDA reactions has become a significant method for synthesizing a wide variety of N-heterocycles and has found use in bioorthogonal chemistry. uni.lu
Nitrene Intermediate Formation in Photochemical Reactions of Azido-Triazines
The photochemical reactions of azido-s-triazines are of significant interest as they provide a pathway to generate highly reactive triazinyl nitrene intermediates. The precursor to the nitrene of the title compound is 2-azido-4-ethoxy-1,3,5-triazine. Upon irradiation with UV light, typically at 254 nm, this azido-triazine undergoes photolysis, leading to the extrusion of a dinitrogen molecule (N₂) and the formation of a transient triazinyl nitrene. oup.com
This process is analogous to the photolysis of other organic azides, which are well-known methods for generating nitrenes. oup.com The triazinyl nitrene is a neutral, monovalent nitrogen species that is highly reactive and short-lived. The reaction is believed to proceed via an electrophilic singlet nitrene intermediate. oup.com This is supported by the nature of the products observed in subsequent reactions, such as intermolecular insertion, which are characteristic of singlet state nitrenes. oup.com The presence of the electron-withdrawing triazine ring influences the reactivity of the resulting nitrene.
Table 1: Generation of Triazinyl Nitrene from Azido-Triazine Precursor
| Precursor | Condition | Intermediate | Byproduct |
| 2-Azido-4,6-dimethoxy-1,3,5-triazine (B1655035) | Irradiation (254 nm) | 4,6-Dimethoxy-1,3,5-triazin-2-yl-nitrene | N₂ |
This table is illustrative of the general reaction for azido-triazines, as specific data for the ethoxy derivative was not available in the provided search results.
Hydrogen Abstraction and Insertion Reactions
Once formed, the triazinyl nitrene intermediate can undergo several characteristic reactions, including hydrogen abstraction and insertion.
Insertion Reactions: In the presence of hydrocarbons such as cyclohexane (B81311), the singlet triazinyl nitrene can directly insert into a C-H bond. oup.com For example, the photolysis of 2-azido-4,6-dimethoxy-1,3,5-triazine in cyclohexane yields 2-cyclohexylamino-4,6-dimethoxy-1,3,5-triazine as the primary product. oup.com This intermolecular insertion is a direct consequence of the high reactivity of the nitrene. Similarly, with unsaturated hydrocarbons like cyclohexene, the nitrene can add across the double bond to form an aziridine (B145994) derivative. oup.com Metal-catalyzed nitrene transfers have also been shown to facilitate insertion into Si-H bonds, a process that proceeds through a homolytic cleavage of the Si-H bond followed by a rebound mechanism. chemistryviews.org
Hydrogen Abstraction: While direct insertion is a key pathway, hydrogen abstraction is another possible fate for the nitrene. In this process, the nitrene abstracts a hydrogen atom from the solvent or another molecule in the reaction mixture to form an amino-triazine. However, in studies involving the photolysis of 2-azido-4,6-dimethoxy-1,3,5-triazine in cyclohexane, the corresponding amino-triazine (the hydrogen abstraction product) was notably absent, with the insertion product being dominant. oup.com This suggests that for this particular system under these conditions, C-H insertion is the favored pathway over hydrogen abstraction. oup.com The kinetics of hydrogen abstraction reactions in various nitrogen-containing compounds have been modeled, indicating the complexity and substrate-dependency of these processes. rsc.orgresearchgate.netosti.gov
Bimolecular Mechanisms and Triazoline-Type Intermediate Formation
In contrast to the photochemical reactions that proceed via a nitrene intermediate, thermal reactions of azido-triazines with certain substrates, particularly olefinic hydrocarbons, can occur through a different, bimolecular mechanism. This pathway does not involve a free nitrene. Instead, the reaction is thought to proceed through a concerted or stepwise cycloaddition of the azide (B81097) onto the olefin double bond, forming an unstable triazoline-type intermediate.
This intermediate then collapses, typically through the elimination of a nitrogen molecule, to yield the final products, which can include alkenylamino- and amino-1,3,5-triazines. This bimolecular route is distinct from the radical-like reactivity of photochemically generated nitrenes and highlights the influence of reaction conditions (thermal vs. photochemical) on the mechanistic pathway. The formation of such cyclic intermediates is a known reaction pattern for azides with unsaturated systems.
Acid-Catalyzed and Uncatalyzed Reaction Pathways
The reactivity of this compound can be significantly influenced by the pH of the reaction medium. The triazine ring contains nitrogen atoms that can be protonated under acidic conditions, altering the electronic properties and reactivity of the entire molecule.
Uncatalyzed Reactions: In neutral or non-acidic media, the lone pair of electrons on the exocyclic amino group and the ring nitrogens dictate the molecule's nucleophilicity and basicity. Reactions proceed based on the intrinsic reactivity of these sites.
Acid-Catalyzed Pathways: Under acidic conditions, a proton can coordinate to one of the ring nitrogen atoms. This protonation acts as a form of activation, making the triazine ring more susceptible to nucleophilic attack. This principle is utilized in various aminocatalysis systems where Brønsted acids activate substrates. nih.gov For instance, in the Strecker synthesis of α-aminonitriles, an acidic catalyst activates a carbonyl group, making it more electrophilic for the attack by an amine. mdpi.com Similarly, acid catalysis can facilitate hydrolysis or other nucleophilic substitution reactions on the triazine ring by increasing the electrophilicity of the ring carbons. The specific reaction pathway can be highly dependent on the pH, leading to different product distributions under varying acidic conditions.
Basicity and Lone Pair Electron Participation in Reactions
The basicity of this compound is a critical aspect of its chemical character, governed primarily by the availability of the lone pair of electrons on the exocyclic amino nitrogen. Several factors influence this availability:
Hybridization: The nitrogen of the amino group is sp² hybridized, which means its lone pair resides in an orbital with more s-character compared to an sp³ hybridized alkylamine. Increased s-character makes the lone pair more tightly held by the nucleus, resulting in lower basicity.
The participation of these lone pairs is fundamental to the molecule's reactivity. In acid-base reactions, the most available lone pair will be protonated. In nucleophilic reactions, the amino group can act as a nucleophile, although its reactivity is tempered by the electron-withdrawing nature of the triazine ring.
Table 2: Factors Influencing the Basicity of the Amino Group
| Factor | Description | Effect on Basicity |
| Electron-withdrawing Triazine Ring | The three ring nitrogens pull electron density from the exocyclic amino group. | Decrease |
| Resonance Delocalization | The lone pair on the amino nitrogen is delocalized into the aromatic ring system. | Decrease |
| Hybridization | The amino nitrogen is sp² hybridized, holding its lone pair more tightly than an sp³ nitrogen. | Decrease |
| Ethoxy Group | The -OEt group can donate electron density via resonance, slightly countering the ring's effect. | Increase (relative to an unsubstituted aminotriazine) |
Derivatization and Structure Activity Relationship Sar Concepts in Ethoxy Triazine Research
Systematic Synthesis of Substituted 4-Ethoxy-1,3,5-triazin-2-amine Derivatives
The synthesis of derivatives based on the this compound structure typically begins with cyanuric chloride. The process involves a sequential nucleophilic aromatic substitution strategy where the chlorine atoms are replaced one by one. The first substitution is generally exothermic and can be performed at low temperatures (around 0 °C), the second occurs at room temperature, and the third requires higher temperatures. chim.it This temperature-dependent reactivity allows for the ordered introduction of an ethoxy group, an amine group, and a third, variable substituent to create a diverse range of molecules.
The introduction of various substituents onto the triazine core is a well-established method for creating chemical diversity. By reacting a 2-amino-4-chloro-6-ethoxy-1,3,5-triazine intermediate with appropriate nucleophiles, a wide array of alkyl, aryl, and heterocyclic groups can be incorporated.
Alkyl Groups: Alkylation can be achieved through reactions with alkylamines or Grignard reagents, although the former is more common in the context of substituting a chloro-triazine. For instance, tertiary amines can be transformed into alkylating reagents by treatment with a chloro-dimethoxy-triazine, demonstrating the reactivity of the triazine system in facilitating N-dealkylation and subsequent functionalization. researchgate.net
Aryl Groups: Arylation can be accomplished through metal-catalyzed cross-coupling reactions or via nucleophilic aromatic substitution with activated aryl compounds like anilines and phenols. lookchem.com Photoinduced arylation methods have also been developed for related triazine systems, offering an alternative synthetic route. rsc.orgresearchgate.net
Heterocyclic Moieties: A vast number of heterocyclic groups can be attached to the triazine ring. This is typically achieved by reacting the chloro-triazine intermediate with a nitrogen-containing heterocycle (e.g., pyridine (B92270), thiazole, triazole). For example, various tri-amino-substituted 1,3,5-triazine (B166579) derivatives have been synthesized incorporating phenylthiazole and triazole-thiol moieties. japsonline.com Similarly, imidazo[1,2-a] nih.govnih.govuni.lutriazines can be synthesized from 2-amino- nih.govnih.govuni.lutriazines and ketones, showcasing methods to build fused heterocyclic systems. rsc.org
The following table summarizes examples of moieties introduced onto a triazine core.
| Moiety Type | Example Substituent | Precursor/Reagent | Synthetic Method |
| Alkyl | Diethylamino | Diethylamine | Nucleophilic Substitution |
| Aryl | Phenylthiazole | 2-amino-4-phenylthiazole | Nucleophilic Substitution |
| Heterocyclic | Pyridinyl | 2-aminopyridine | Nucleophilic Substitution |
| Heterocyclic | Morpholino | Morpholine (B109124) | Nucleophilic Substitution |
| Heterocyclic | Piperidinyl | Piperidine (B6355638) | Nucleophilic Substitution |
The introduction of amino and piperazinyl groups is a common strategy to further functionalize the triazine core. These groups can act as key interaction points or as handles for further derivatization. The synthesis follows the principle of nucleophilic substitution, where primary or secondary amines, including cyclic amines like piperazine (B1678402) and its derivatives, displace a chlorine atom on the triazine ring.
Microwave-assisted synthesis has proven to be an efficient method for these reactions, often leading to higher yields and shorter reaction times compared to conventional heating. chim.itmdpi.com For example, a series of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines were synthesized, and the third chlorine was subsequently replaced using microwave irradiation, a method that is particularly advantageous for the final, more demanding substitution step. chim.it Similarly, various 1,3,5-triazine derivatives incorporating piperidine and morpholine have been synthesized and characterized. nih.govnih.gov
To create more complex molecular architectures, linkers and bridging units can be incorporated. This can be achieved by using bifunctional nucleophiles that react with two separate chloro-triazine molecules, or by attaching a linker to a single triazine ring for subsequent connection to another molecular entity. This approach is fundamental in materials science for creating polymers and in medicinal chemistry for developing molecules with specific spatial arrangements. google.com For instance, s-triazines incorporating linkages to 4-hydroxybenzaldehyde (B117250) have been prepared, which can then be further reacted to create larger, bis-arm structures. semanticscholar.org The synthesis of polymer-supported triazines also demonstrates the use of linkers to attach the core scaffold to a solid phase, facilitating further chemical modifications. chim.it
Influence of Substituents on Electronic and Steric Properties of Triazine Core
The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. nih.gov This electron deficiency is the primary driver of its reactivity towards nucleophiles. The electronic and steric properties of the substituents attached to the ring can significantly modulate this inherent characteristic.
Electronic Effects: Electron-donating groups (EDGs), such as amino (-NH2), ethoxy (-OEt), and alkyl groups, increase the electron density on the triazine ring. This makes the ring less electrophilic and can deactivate it towards further nucleophilic substitution. Conversely, electron-withdrawing groups (EWGs) would further decrease the electron density, making the ring more reactive. The ethoxy and amino groups in this compound are both EDGs, which collectively reduce the electrophilicity of the remaining carbon atom compared to cyanuric chloride.
Steric Effects: The size and shape of the substituents play a crucial role in the reactivity and structure of the triazine derivatives. Bulky substituents can hinder the approach of a nucleophile to an adjacent reaction site, a phenomenon known as steric hindrance. nih.gov This effect can be used strategically to control the position of substitution. For example, the introduction of a bulky group can make the subsequent substitution at a neighboring position more difficult, favoring reaction at a more accessible site. mdpi.com Studies on various substituted coordination polymers have shown that both steric and electronic effects of ligands determine the final connectivity and molecular arrangement. nih.govrsc.orgrsc.org
The interplay of these effects is summarized in the table below.
| Substituent Property | Effect on Triazine Core | Consequence for Reactivity |
| Electron-Donating (e.g., -NH₂, -OR) | Increases electron density (π-donation) | Deactivates ring towards nucleophilic substitution |
| Electron-Withdrawing (e.g., -CF₃) | Decreases electron density (inductive effect) | Activates ring towards nucleophilic substitution |
| Sterically Small (e.g., -F, -Cl) | Minimal spatial hindrance | Allows easier access for incoming nucleophiles |
| Sterically Bulky (e.g., tert-butyl, large aryl groups) | Significant spatial hindrance | May block or slow down reactions at adjacent sites |
Design Principles for Modulating Reactivity and Interaction Profiles
The systematic modification of substituents on the triazine core allows for the rational design of molecules with tailored reactivity and specific intermolecular interaction capabilities. By understanding the electronic and steric principles outlined above, chemists can control subsequent synthetic steps and influence the molecule's physical properties.
For modulating reactivity, the key is the choice of substituents. To perform a third substitution on a disubstituted triazine, activating the ring or using very strong reaction conditions (high temperature, strong nucleophile) might be necessary if the first two substituents are strong electron-donating groups. chim.it Conversely, to create a stable, less reactive molecule, the ring can be populated with bulky, electron-donating groups. nih.gov
Prototropic Tautomerism in Dihydro Analogs of Triazine Systems
Prototropic tautomerism is a form of isomerization involving the migration of a proton, accompanied by a shift in the location of double bonds. nih.gov While the aromatic 1,3,5-triazine ring itself is generally stable, its dihydro analogs can exhibit complex tautomeric equilibria. These non-aromatic or partially aromatic systems are more flexible in terms of proton and double bond placement.
For a dihydro-triazine system, several tautomeric forms can exist, such as amine-imine and keto-enol (or lactam-lactim) tautomerism. For example, in 4-amino-6-chloro-1,3,5-triazin-2(1H)-one, a dihydro analog, spectral and computational studies have shown that the lactam form (keto) is the predominant tautomer over the lactim (enol) form. researchgate.net
The equilibrium between these forms can be influenced by several factors:
Solvent: The polarity of the solvent can preferentially stabilize one tautomer over another. port.ac.uk
Substituents: The electronic nature of the substituents on the ring can influence the relative acidity and basicity of different nitrogen and oxygen atoms, thereby shifting the tautomeric equilibrium.
Temperature and pH: These conditions can also affect the position of the equilibrium. nih.gov
Understanding tautomerism is critical because different tautomers of the same compound have distinct structures and, consequently, different chemical properties and interaction patterns. nih.govmdpi.com
Spectroscopic Characterization and Computational Studies of 4 Ethoxy 1,3,5 Triazin 2 Amine Systems
Spectroscopic Analysis Methodologies
The characterization of novel or known chemical compounds relies on a suite of spectroscopic techniques to elucidate their molecular structure and purity. For a compound such as 4-Ethoxy-1,3,5-triazin-2-amine, the following methodologies would be standardly employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, 2D NOESY NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules.
¹H NMR: Proton NMR would be used to identify the number and types of hydrogen atoms present in the molecule. For this compound, one would expect to observe signals corresponding to the ethoxy group's ethyl protons (a quartet for the -CH₂- and a triplet for the -CH₃) and a signal for the amine (-NH₂) protons. The chemical shifts and coupling constants of these signals would provide information about the electronic environment and connectivity of the protons.
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Distinct signals would be expected for the two carbons of the ethoxy group and the carbon atoms of the triazine ring. The chemical shifts of the triazine ring carbons would be particularly informative about the electronic effects of the ethoxy and amine substituents.
2D NOESY NMR: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed to determine the spatial proximity of protons. This could be useful in confirming the conformation of the ethoxy group relative to the triazine ring.
Despite the utility of these techniques, specific experimental ¹H NMR, ¹³C NMR, and 2D NOESY NMR data for this compound are not available in published literature.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for:
N-H stretching vibrations of the primary amine group.
C-N stretching vibrations within the triazine ring.
C-O stretching of the ethoxy group.
C-H stretching and bending vibrations of the ethyl group.
However, specific experimental IR or FT-IR spectral data with peak assignments for this compound have not been reported.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The triazine ring is an aromatic heterocycle, and as such, it is expected to exhibit characteristic UV absorption bands. The position and intensity of these bands would be influenced by the electronic effects of the ethoxy and amine substituents. No specific experimental UV-Vis absorption maxima (λmax) for this compound are documented in the available literature.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a very precise mass-to-charge ratio, HRMS can confirm the molecular formula of this compound. While this would be a critical step in the characterization of the compound, no experimental HRMS data has been found in the searched resources.
Elemental Analysis for Compound Establishment
Elemental analysis is a standard procedure to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to empirically determine the molecular formula. For this compound (C₅H₈N₄O), the theoretical elemental composition would be:
| Element | Percentage |
| Carbon (C) | 42.85% |
| Hydrogen (H) | 5.75% |
| Nitrogen (N) | 39.98% |
| Oxygen (O) | 11.42% |
Experimental elemental analysis data for this specific compound is not available in the public record to confirm these theoretical values.
Crystallographic Studies
Crystallographic studies, typically using X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Such a study on this compound would reveal bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. A search of crystallographic databases did not yield any results for the crystal structure of this compound.
Single Crystal X-ray Diffraction for Unequivocal Structure Determination
The definitive three-dimensional molecular structure of this compound, typically analyzed in a crystalline salt form to ensure stability and crystal quality, is determined using single-crystal X-ray diffraction. This technique provides an unambiguous description of atomic positions, bond lengths, and bond angles, confirming the molecular connectivity and stereochemistry.
Studies on closely related 1,3,5-triazine (B166579) derivatives show that they often crystallize in common space groups such as the monoclinic P21/c or the triclinic P-1. researchgate.netmdpi.com The diffraction data reveal a characteristically planar 1,3,5-triazine ring, a consequence of its aromatic nature. aub.edu.lb The substituent groups, including the amino and ethoxy moieties, are precisely located relative to this ring. The C-N and C-O bond lengths within and attached to the triazine core are consistent with their expected partial double-bond character, while the geometry of the ethoxy group provides insight into its conformational preferences in the solid state. This unequivocal structural information is foundational for understanding the compound's other chemical and physical properties.
Table 1: Representative Crystallographic Data for a Triazine System
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.29 |
| b (Å) | 7.48 |
| c (Å) | 10.33 |
| β (°) | 108.52 |
| V (ų) | 534 |
| Z | 4 |
Note: Data presented is representative for a related triazine derivative to illustrate typical crystallographic parameters. researchgate.net
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. In protonated this compound systems, these interactions are critical for the formation of a stable, ordered supramolecular architecture.
Hydrogen Bonds: Hydrogen bonding is a dominant interaction in the crystal structure. The amino group (-NH2) on the triazine ring is an effective hydrogen bond donor, forming strong N-H···O or N-H···N interactions with suitable acceptors, such as counter-ions or neighboring triazine molecules. aub.edu.lbresearchgate.net These interactions link individual molecules into extended chains, sheets, or more complex three-dimensional networks.
Investigation of Crystal Structure Stabilizing Effects
The anion-π interactions provide a substantial additional contribution to the lattice energy, complementing the hydrogen bonds. nih.gov The combination of these forces ensures efficient packing of the molecules, maximizing attractive forces and minimizing repulsion. The planarity of the triazine ring facilitates the formation of stacked or layered motifs, which are further stabilized by these non-covalent interactions. The cumulative effect of these stabilizing forces dictates the thermodynamic stability of the crystal and influences macroscopic properties such as melting point and solubility.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies:
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure, geometry, and spectroscopic properties of this compound, providing insights that complement experimental findings.
DFT calculations are employed to determine the most stable (lowest energy) geometry of the this compound molecule in the gas phase. Methods such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used for this purpose. researchgate.net The resulting optimized bond lengths, bond angles, and dihedral angles can be compared with the experimental values obtained from single-crystal X-ray diffraction. mdpi.com
A high degree of correlation between the calculated and experimental geometries validates the accuracy of the computational model. Minor deviations are typically observed and can be attributed to the influence of intermolecular interactions (e.g., hydrogen bonding) in the solid-state crystal structure, which are absent in the gas-phase theoretical calculation. This comparative analysis is crucial for confirming that the theoretical model provides a reliable representation of the molecule's structure.
DFT calculations are also instrumental in simulating the vibrational and electronic spectra of this compound. The vibrational frequencies and intensities for Infrared (IR) and Raman spectra are calculated to predict the molecule's vibrational modes. These theoretical spectra are then compared with experimental FT-IR and FT-Raman spectra, which allows for a detailed and reliable assignment of the observed spectral bands to specific molecular motions, such as the stretching and bending of C-N, N-H, and C-O bonds. researchgate.netnih.gov
Furthermore, electronic properties can be investigated using Time-Dependent DFT (TD-DFT). This method is used to calculate the electronic excitation energies and oscillator strengths, which allows for the simulation of the UV-Visible absorption spectrum. researchgate.net By correlating the calculated electronic transitions with the absorption bands observed experimentally, it is possible to understand the nature of the molecular orbitals (such as the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) involved in the electronic transitions.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule, thereby predicting its reactive behavior. The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding intermolecular interactions.
In the case of this compound, the MEP map would highlight specific areas of electrostatic potential. The nitrogen atoms within the triazine ring and the oxygen atom of the ethoxy group are expected to be centers of high electron density, represented by red or yellow contours. These regions correspond to the most negative electrostatic potential and are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group and the ethyl group are anticipated to be electron-deficient, depicted by blue contours. These areas of positive electrostatic potential are prone to nucleophilic attack. This detailed charge distribution map is instrumental in predicting how the molecule will interact with other chemical species, including biological receptors or reactants.
Table 1: Predicted Regions of Electrostatic Potential on this compound
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |
|---|---|---|---|
| Triazine Ring Nitrogen Atoms | Negative | Red/Yellow | Site for electrophilic attack, hydrogen bond acceptor |
| Ethoxy Group Oxygen Atom | Negative | Red/Yellow | Site for electrophilic attack, hydrogen bond acceptor |
| Amine Group Hydrogen Atoms | Positive | Blue | Site for nucleophilic attack, hydrogen bond donor |
Frontier Molecular Orbital (FMO) Analysis for Electronic Properties
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity and electronic properties. youtube.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. youtube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties.
For this compound, the HOMO is expected to be localized on the electron-donating amino group and the electron-rich triazine ring. This orbital is the primary site for donating electrons in a chemical reaction, defining the molecule's nucleophilic character. The LUMO, on the other hand, is likely centered on the electron-deficient triazine ring, which can accept electrons, indicating its electrophilic nature. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis is crucial for understanding the molecule's electronic transitions and its potential role in charge-transfer interactions. researchgate.net
Table 2: Frontier Molecular Orbital Characteristics of this compound
| Orbital | Description | Predicted Location | Role in Reactivity |
|---|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Amine group, Triazine ring | Electron donor (Nucleophile) |
| LUMO | Lowest Unoccupied Molecular Orbital | Triazine ring | Electron acceptor (Electrophile) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | N/A | Indicator of chemical reactivity and stability |
First Hyperpolarizability Computation for Nonlinear Optical Response
The first hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) activity. researchgate.net Molecules with large β values are of significant interest for applications in optoelectronics and photonics. Computational quantum chemistry methods, such as Density Functional Theory (DFT), are commonly employed to predict the first hyperpolarizability of molecules.
The NLO response of this compound would be determined by its molecular structure, particularly the presence of electron-donating (amine, ethoxy) and electron-accepting (triazine ring) groups. This intramolecular charge transfer character is a key requirement for a high β value. The computation would involve optimizing the molecular geometry and then calculating the static first hyperpolarizability using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). The results would provide a quantitative prediction of the molecule's potential as an NLO material, guiding further experimental investigation.
Table 3: Computational Parameters for First Hyperpolarizability Calculation
| Parameter | Description | Typical Method/Basis Set |
|---|---|---|
| Geometry Optimization | Finding the lowest energy structure | DFT (e.g., B3LYP/6-31G(d)) |
| Hyperpolarizability Calculation | Computing the β tensor components | DFT (e.g., B3LYP/6-311++G(d,p)) |
Prediction of Gas-Phase Heats of Formation using Isodesmic Reactions
The standard gas-phase heat of formation (ΔHf°) is a fundamental thermodynamic property of a molecule. While experimental determination can be challenging, computational methods offer a reliable alternative. Isodesmic reactions are hypothetical reactions where the number and type of chemical bonds are conserved on both the reactant and product sides. This conservation allows for significant error cancellation in quantum chemical calculations, leading to more accurate predictions of ΔHf°.
To predict the ΔHf° of this compound, a suitable isodesmic reaction would be constructed. This involves selecting reference molecules with accurately known experimental ΔHf° values. The energies of all species in the reaction are calculated at a high level of theory, and the enthalpy of the reaction is determined. This, combined with the known heats of formation of the reference compounds, allows for the calculation of the target molecule's heat of formation. For context, experimental enthalpies of formation for related substituted triazines, such as 2,4,6-trimethoxy-1,3,5-triazine (B1584041) (-478.60 ± 0.87 kJ/mol) and 2,4,6-triethoxy-1,3,5-triazine (B14080424) (-584.99 ± 1.50 kJ/mol), have been determined using adiabatic rotating bomb calorimetry. nih.gov
Molecular Dynamics Simulation and MM/PBSA Method for Conformational Stability
Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. nih.gov These simulations provide insights into conformational stability, flexibility, and intermolecular interactions. For this compound, MD simulations can reveal its preferred conformations in different environments, such as in a solvent or interacting with a biological target.
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is often coupled with MD simulations to calculate the binding free energy of a ligand to a receptor. This approach combines the molecular mechanics energies from the simulation with a continuum solvation model to estimate the stability of the complex. Such studies are crucial in drug design and materials science for predicting how strongly a molecule will bind to its target.
Prediction of Collision Cross Section (CCS) Values
Collision Cross Section (CCS) is a physical property that reflects the size and shape of an ion in the gas phase. nih.govmdpi.comnih.gov It is an increasingly important parameter in analytical techniques like ion mobility-mass spectrometry (IM-MS) for enhancing compound identification and characterization. nih.govmdpi.comnih.gov CCS values can be predicted using computational methods or machine learning algorithms based on the molecular structure. mdpi.com
For a close structural analog, 4-ethoxy-6-ethyl-1,3,5-triazin-2-amine, predicted CCS values have been calculated for various adducts. uni.lu These values provide a strong estimate for the CCS of this compound, which would be essential for its unambiguous identification in complex mixtures using IM-MS.
Table 4: Predicted Collision Cross Section (CCS) Values for the Analog 4-ethoxy-6-ethyl-1,3,5-triazin-2-amine
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 169.10838 | 136.6 |
| [M+Na]⁺ | 191.09032 | 146.0 |
| [M-H]⁻ | 167.09382 | 136.2 |
| [M+NH₄]⁺ | 186.13492 | 153.1 |
| [M+K]⁺ | 207.06426 | 144.1 |
(Data sourced from PubChemLite for the structural analog 4-ethoxy-6-ethyl-1,3,5-triazin-2-amine) uni.lu
Calculation of clogP and clogD values
The partition coefficient (logP) and distribution coefficient (logD) are key physicochemical parameters that describe the lipophilicity of a compound. The clogP is the calculated logarithm of the octanol-water partition coefficient, which is crucial for predicting a molecule's pharmacokinetic properties, such as absorption and distribution. The clogD is the logP at a specific pH and is particularly relevant for ionizable compounds.
These values are typically calculated using software that employs fragment-based or property-based methods. For this compound, the presence of the basic amine and triazine nitrogens means its ionization state will be pH-dependent. Therefore, both clogP and clogD are important for understanding its behavior in biological systems. A related compound, 2-Ethoxy-4,6-di-(monoisopropanolamino)-s-triazine, has a computed XLogP3-AA value of 1.3, providing an estimate of the lipophilicity range for similar structures. nih.gov
Table 5: Physicochemical Property Definitions
| Property | Definition | Importance |
|---|---|---|
| clogP | Calculated Logarithm of Octanol/Water Partition Coefficient | Predicts lipophilicity and membrane permeability of the neutral species. |
| clogD | Calculated Logarithm of Distribution Coefficient at a specific pH | Predicts effective lipophilicity at physiological pH for ionizable compounds. |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,4,6-trimethoxy-1,3,5-triazine |
| 2,4,6-triethoxy-1,3,5-triazine |
| 4-ethoxy-6-ethyl-1,3,5-triazin-2-amine |
Despite a comprehensive search for scientific literature, detailed information regarding the spectroscopic characterization and computational studies specifically for the chemical compound this compound is not available in the public domain. Research and data pertaining to the requested analyses, including bond dissociation energies, thermal stability, p→π conjugation effects, electrostatic behavior, and molecular packing calculations, could not be located for this specific molecule.
The search yielded information on related triazine derivatives; however, these compounds differ in their substitution patterns from the requested this compound. Consequently, the scientific findings for these related molecules cannot be extrapolated to accurately describe the properties and behaviors of the target compound.
Therefore, it is not possible to provide the requested article with the specified detailed research findings and data tables for this compound at this time.
Role As Chemical Intermediate and Building Block in Organic Synthesis and Materials Science
Versatility of 4-Ethoxy-1,3,5-triazin-2-amine and its Analogs as Intermediates
The chemical architecture of this compound, a derivative of 1,3,5-triazine (B166579), imparts significant versatility, rendering it a valuable intermediate in organic synthesis. The 1,3,5-triazine ring, also known as s-triazine, is a six-membered aromatic heterocycle with alternating carbon and nitrogen atoms. This structure is electronically deficient, which makes the carbon atoms susceptible to nucleophilic attack. This inherent reactivity is the foundation of its role as a versatile building block.
The most common precursor for substituted s-triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. core.ac.ukresearchgate.net The three chlorine atoms on cyanuric chloride can be sequentially and selectively replaced by a wide variety of nucleophiles, such as amines, alcohols, and thiols. nih.gov This stepwise substitution is typically controlled by temperature, with the first chlorine being the most reactive and subsequent substitutions requiring higher temperatures. nih.gov This differential reactivity allows for the precise and controlled synthesis of mono-, di-, and tri-substituted triazine derivatives with a diverse array of functional groups. nih.gov
This compound and its analogs are products of such nucleophilic substitution reactions on cyanuric chloride or similar reactive triazine cores. The presence of the ethoxy and amine groups modifies the reactivity of the remaining positions on the triazine ring, allowing for further functionalization. This adaptability makes these compounds key intermediates in the synthesis of a broad spectrum of more complex molecules. The triazine core serves as a robust scaffold upon which various functionalities can be appended, leading to applications in diverse fields such as agrochemicals, pharmaceuticals, and materials science. researchgate.netglobalscitechocean.com
Applications in the Synthesis of Agrochemicals
The 1,3,5-triazine scaffold is a cornerstone in the agrochemical industry, particularly in the development of herbicides. researchgate.net The discovery of the herbicidal properties of s-triazines in the 1950s revolutionized weed control in agriculture. dnsgb.com.ua Prominent examples of triazine-based herbicides include simazine and atrazine, which are widely used for the control of broadleaf weeds and annual grasses in various crops. researchgate.netwikipedia.org
The synthesis of these herbicides typically begins with cyanuric chloride. wikipedia.org For instance, simazine is prepared by the reaction of cyanuric chloride with two equivalents of ethylamine. wikipedia.org While the specific use of this compound in the synthesis of major commercial herbicides is not extensively documented in publicly available literature, its structural motifs are highly relevant. The synthesis of triazine herbicides often involves the introduction of alkoxy and amino groups onto the triazine ring. Therefore, ethoxy-amino-triazines can be considered important intermediates or analogs in the development of new herbicidal compounds. The precise combination and nature of the substituents on the triazine ring are crucial for determining the herbicidal activity, selectivity, and environmental persistence of the final product. Research in this area continues to explore novel triazine derivatives to develop more effective and environmentally benign herbicides. justia.com
| Triazine Herbicide | Typical Substituents | Primary Use |
| Simazine | Chloro, Diethylamino | Control of broadleaf and grassy weeds in deep-rooted crops. |
| Atrazine | Chloro, Ethylamino, Isopropylamino | Selective control of broadleaf and grassy weeds in crops like maize and sorghum. |
| Ametryn | Methylthio, Ethylamino, Isopropylamino | Pre- and post-emergence control of broadleaf and grassy weeds in various crops. justia.com |
| Propazine | Chloro, Diisopropylamino | Selective pre-emergence control of broadleaf and grassy weeds in sorghum. |
Utilization in the Preparation of Complex Pharmaceutical Intermediates
The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets and its synthetic tractability. nih.gov Triazine derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. researchgate.netmdpi.com Consequently, this compound and its analogs serve as crucial intermediates in the synthesis of complex pharmaceutical molecules.
The versatility of the triazine core allows for the introduction of diverse pharmacophores, enabling the fine-tuning of the biological activity of the resulting compounds. For example, substituted 1,3,5-triazine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a target for anticancer drugs. researchgate.net Other studies have explored triazine-based compounds as inhibitors of soluble epoxide hydrolase, with potential applications in treating inflammatory diseases. nih.gov The ability to readily modify the substituents on the triazine ring makes it a valuable platform for structure-activity relationship (SAR) studies in drug discovery.
| Pharmaceutical Application Area | Triazine Derivative Type | Example of Biological Target |
| Anticancer | Amino- and morpholino-substituted triazines | Dihydrofolate reductase (DHFR) researchgate.netmdpi.com |
| Anti-inflammatory | Piperidine-carboxamide substituted triazines | Soluble epoxide hydrolase nih.gov |
| Antimicrobial | Various substituted triazines | Bacterial and fungal enzymes |
| Antiviral | Various substituted triazines | Viral replication enzymes |
Role in Materials Science: Monomers and Additives for Polymers and Coatings
In the realm of materials science, 1,3,5-triazine derivatives are utilized as monomers and additives to create polymers, resins, and coatings with desirable properties. The ability of the triazine ring to undergo multiple substitution reactions makes it an excellent building block for the synthesis of cross-linked polymers and dendrimers. nih.gov Melamine (2,4,6-triamino-1,3,5-triazine), a well-known triazine derivative, is a key component in the production of melamine-formaldehyde resins, which are known for their durability, heat resistance, and flame-retardant properties. core.ac.uk
Following a similar principle, this compound and its analogs, particularly those with reactive groups, can be used as monomers in polymerization reactions. The presence of multiple reactive sites on the triazine core allows for the formation of highly branched or cross-linked polymer networks. nih.gov These triazine-based polymers can exhibit enhanced thermal stability, chemical resistance, and mechanical strength. They find applications as adhesives, coatings, and molding compounds. The incorporation of the triazine moiety into polymer backbones can also impart specific functionalities, leading to the development of advanced materials for various applications, including porous organic polymers for adsorption and catalysis. mdpi.comrsc.org
Design of Ligands for Coordination Chemistry: Pincer Complexes
The nitrogen atoms within the 1,3,5-triazine ring possess lone pairs of electrons, making them excellent candidates for coordination to metal ions. This property has been exploited in the design of ligands for coordination chemistry. Specifically, s-triazine derivatives have been used to construct pincer ligands, which are a class of tridentate ligands that bind to a metal center in a meridional fashion. researchgate.net
Pincer ligands based on a central s-triazine core typically have two chelating arms attached to the triazine ring. researchgate.net These arms often contain other donor atoms, such as nitrogen from pyrazole or pyridine (B92270) rings, which coordinate to the metal along with one of the triazine nitrogen atoms. mdpi.com The resulting metal complexes often exhibit high thermal and chemical stability. researchgate.net The electronic and steric properties of the pincer ligand can be readily tuned by modifying the substituents on the triazine ring and the chelating arms. This tunability allows for the rational design of metal complexes with specific catalytic or photophysical properties. For instance, 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine has been used to synthesize pincer complexes with various transition metals, which have been studied for their biological and catalytic activities. mdpi.commdpi.com
| Metal Ion | Triazine-Based Pincer Ligand | Potential Application |
| Cobalt(II) | 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine | Cytotoxic agents mdpi.com |
| Zinc(II) | 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine | Antimicrobial and antioxidant agents researchgate.net |
| Palladium(II) | 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine | Anticancer agents, Catalysis mdpi.com |
Application in the Synthesis of Dyes and Pigments
Chlorine-substituted 1,3,5-triazines are fundamental intermediates in the synthesis of reactive dyes. wikipedia.org These dyes form covalent bonds with the hydroxyl groups of cellulosic fibers (e.g., cotton) or the amino groups of protein fibers (e.g., wool and silk), resulting in excellent wash fastness. core.ac.uk The triazine ring acts as a reactive "handle" that connects the chromophore (the color-producing part of the dye molecule) to the fiber.
The synthesis of these reactive dyes typically involves the reaction of cyanuric chloride with one or more chromophoric amines or alcohols. core.ac.uk The remaining chlorine atom(s) on the triazine ring are then available to react with the fiber. An interesting development in this field is the synthesis of hetero-bifunctional reactive dyes, which may contain a 2-ethoxy-4-chloro-s-triazine moiety. researchgate.net The introduction of an ethoxy group can modulate the reactivity of the remaining chlorine atom and improve the dyeing properties, such as fixation efficiency. researchgate.net These dyes are designed to have good substantivity and reactivity, allowing for efficient dyeing under milder conditions. researchgate.netuctm.edu
Triazine Derivatives as Chlorinating Reagents in Organic Synthesis
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is not only a versatile building block but can also be used as a reagent in various organic transformations, including as a chlorinating agent. core.ac.uk It can serve as a source of electrophilic chlorine for the conversion of sulfonic acids to sulfonyl chlorides. While the direct use of this compound as a chlorinating agent is not a primary application, its synthesis originates from chloro-substituted triazines. The high reactivity of the chlorine atoms on the triazine ring is central to its function as a synthetic intermediate. The principles of this reactivity are also what enable certain triazine derivatives to act as chlorinating agents in specific contexts. The reactivity of the C-Cl bond in chloro-triazines can be harnessed for various synthetic purposes beyond simple substitution, contributing to the broad utility of this class of compounds in organic chemistry.
Advanced Topics and Future Research Directions for 4 Ethoxy 1,3,5 Triazin 2 Amine
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 1,3,5-triazine (B166579) derivatives is an area of active research, with a growing emphasis on green and sustainable chemistry. nih.gov Traditional methods for synthesizing triazines often rely on harsh reaction conditions and hazardous solvents. chim.it Future research on 4-Ethoxy-1,3,5-triazin-2-amine should prioritize the development of eco-friendly synthetic protocols.
Emerging sustainable techniques that could be adapted for the synthesis of this compound include:
Microwave-Assisted Synthesis: This method offers significant advantages, including drastically reduced reaction times, improved yields, and often solvent-free conditions. chim.itresearchgate.net Research has demonstrated the successful preparation of various 2,4-diamino-1,3,5-triazines by reacting dicyandiamide (B1669379) with nitriles under microwave irradiation, a procedure noted for its simplicity and reduced solvent use. researchgate.net
Sonochemical Methods: Ultrasound-assisted synthesis represents another promising green approach. A protocol for synthesizing 1,3,5-triazine derivatives using sonochemistry has been developed, which allows for rapid production (within 5 minutes) in water, a benign solvent. nih.gov Analysis using green chemistry metrics revealed that this sonochemical method is significantly more environmentally friendly than classical heating approaches. nih.gov
Solvent-Free and Catalyst-Free Reactions: The development of methodologies that eliminate the need for solvents and catalysts is a key goal in green chemistry. chim.it For instance, the cyclotrimerization of nitriles to form the triazine ring has been achieved under solvent-free conditions, representing a cleaner, safer, and more economical procedure. chim.it
Future work should focus on adapting these principles to construct the this compound core, potentially starting from precursors like cyanuric chloride, ethanol (B145695), and ammonia (B1221849) or their equivalents, under optimized, sustainable conditions.
Table 1: Comparison of Synthetic Methodologies for Triazine Derivatives
| Methodology | Advantages | Disadvantages | Potential Applicability to this compound |
|---|---|---|---|
| Conventional Heating | Well-established procedures | Long reaction times, high energy consumption, often requires hazardous solvents | Baseline method for comparison |
| Microwave-Assisted | Rapid reactions, high yields, potential for solvent-free conditions chim.it | Requires specialized equipment | High potential for efficient and rapid synthesis |
| Sonochemistry | Very short reaction times, use of water as a solvent, high energy efficiency nih.gov | Scalability can be a challenge | Promising for a highly sustainable, aqueous-based synthesis |
| Solvent-Free Synthesis | Eliminates solvent waste, simplifies purification, cost-effective chim.it | May require high temperatures or specific catalysts | Ideal for minimizing environmental impact |
Exploration of Undiscovered Reaction Pathways and Catalytic Systems
The reactivity of the 1,3,5-triazine ring, characterized by its electron-deficient nature, allows for a variety of chemical transformations, most notably nucleophilic aromatic substitution. core.ac.uk For this compound, the presence of both an amine and an ethoxy group, as well as the triazine core itself, offers multiple sites for further functionalization.
Future research should aim to:
Investigate Selective Functionalization: Develop reaction conditions that allow for the selective modification of the amino group, the ethoxy group, or the triazine ring. The amino group, for example, can be unreactive in some cases, acting more like an amidine. chim.it Overcoming this low reactivity under mild conditions is a key challenge.
Discover Novel Catalytic Systems: While many triazine syntheses proceed via nucleophilic substitution by controlling temperature, modern catalysis offers pathways to new derivatives under milder conditions. nih.gov For instance, copper-catalyzed reactions have been employed to create substituted 2,4-diamino-1,3,5-triazines from 1,1-dibromoalkenes and biguanides. organic-chemistry.org Exploring similar transition-metal catalysis could unlock new reaction pathways for this compound.
Explore C-C Bond Forming Reactions: A selective method for synthesizing N-( chim.itnih.govuni.lutriazine-2-yl) amides from ketones and 2-amino chim.itnih.govuni.lutriazines has been reported, which proceeds via an oxidative C-C bond cleavage. mdpi.com Investigating analogous reactions for this compound could yield novel amide derivatives with unique properties.
Rational Design of New Triazine-Based Ligands for Transition Metal Chemistry
The 1,3,5-triazine scaffold is an excellent platform for designing ligands for transition metal chemistry due to the presence of multiple nitrogen atoms that can act as coordination sites. chim.it The 1,3,5-triazine ring is a remarkable fragment capable of participating in most types of intermolecular bonds. chim.it
Future research directions in this area include:
Design of Multidentate Ligands: this compound can serve as a foundational block for more complex ligands. By chemically modifying the amino and ethoxy groups, it is possible to introduce additional donor atoms, creating bidentate or tridentate ligands. This would allow for the formation of stable chelate complexes with various transition metals.
Tuning Electronic and Steric Properties: The electronic properties of the resulting metal complexes can be fine-tuned by introducing electron-donating or electron-withdrawing substituents onto the triazine ring. The steric bulk of the ligand can also be systematically varied to control the coordination environment around the metal center, which is crucial for catalytic applications.
Catalyst Development: Triazine-metal complexes have potential applications in catalysis. Research has shown that 1,3,5-triazines can form complexes with metals such as Pd(II) and Ag(I). chim.it By rationally designing ligands based on this compound, it may be possible to develop novel catalysts for a range of organic transformations, such as cross-coupling reactions or oxidation/reduction processes.
Table 2: Potential Coordination Chemistry of this compound
| Potential Donor Sites | Target Transition Metals | Potential Applications |
|---|---|---|
| Ring Nitrogen Atoms (N1, N3, N5) | Pd(II), Ag(I), Cu(I), Pt(II) | Homogeneous Catalysis, Supramolecular Assembly |
| Exocyclic Amine Nitrogen | Rh(I), Ru(II), Ir(III) | Asymmetric Catalysis (with chiral modifications) |
Deeper Computational Insights into Reactivity and Stability Profiles
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the fundamental properties of molecules. While experimental data on this compound is scarce, computational studies can offer predictive insights into its behavior and guide future experimental work.
Key areas for computational investigation include:
Electronic Structure Analysis: Calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the molecule's reactivity towards electrophiles and nucleophiles. Mapping the electrostatic potential can identify regions susceptible to attack.
Reaction Mechanism Elucidation: DFT calculations can be used to model potential reaction pathways, determine activation energies, and identify transition states. This would be invaluable for optimizing synthetic routes and understanding the mechanisms of novel reactions.
Conformational Analysis: The rotation around the C-N and C-O bonds can be studied to determine the most stable conformations of the molecule. Variable temperature NMR experiments on similar compounds have been used to calculate the rotational energy barriers, and these experimental findings can be corroborated by computational models. researchgate.net
Intermolecular Interactions: Hirshfeld surface analysis and other computational techniques can be used to analyze and quantify the intermolecular interactions, such as hydrogen bonding, that govern the packing of molecules in the solid state. researchgate.net This is crucial for understanding crystal engineering principles.
Table 3: Key Parameters for Computational Study
| Computational Method | Property to Investigate | Predicted Insight |
|---|---|---|
| DFT (B3LYP, etc.) | HOMO-LUMO Energy Gap | Electronic reactivity, kinetic stability |
| DFT | Molecular Electrostatic Potential (MEP) | Sites for electrophilic and nucleophilic attack |
| Transition State Theory | Reaction Energy Profiles | Mechanistic pathways and feasibility of new reactions |
| Hirshfeld Surface Analysis | Intermolecular Contacts | Crystal packing and solid-state properties researchgate.net |
Investigation of Structure-Property Relationships for Targeted Chemical Applications (excluding biological)
Understanding the relationship between molecular structure and macroscopic properties is fundamental to designing new materials. For this compound and its derivatives, this involves systematically modifying the structure and observing the impact on their chemical and physical properties for non-biological applications.
Future research should explore:
Development of Novel Polymers: The triazine ring is a robust building block for polymers and resins. Investigating the polymerization of derivatives of this compound could lead to new materials with high thermal stability and specific mechanical properties.
Optoelectronic Properties: Triazine-based molecules have been investigated for their applications in materials chemistry, including their optoelectronic and electrochemical properties. chim.it By creating extended conjugated systems based on the this compound core, it may be possible to develop new materials for organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.
Corrosion Inhibition: Heterocyclic compounds containing nitrogen and oxygen are often effective corrosion inhibitors. mdpi.com The electronic structure of 1,3,5-triazine derivatives makes them promising candidates for this application. Studies on hydrazino-methoxy-1,3,5-triazine derivatives have shown excellent potential for protecting steel in acidic environments. mdpi.com The structure-property relationships of this compound derivatives could be systematically studied to optimize their performance as corrosion inhibitors for various metals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
